molecular formula C24H22BrN3O5 B3004218 1-(3-(1H-imidazol-1-yl)propyl)-4-(4-bromobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 440096-97-9

1-(3-(1H-imidazol-1-yl)propyl)-4-(4-bromobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1H-pyrrol-2(5H)-one

Katalognummer B3004218
CAS-Nummer: 440096-97-9
Molekulargewicht: 512.36
InChI-Schlüssel: LMUYKQGCIUXQOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-(3-(1H-imidazol-1-yl)propyl)-4-(4-bromobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to incorporate several functional groups and structural motifs common to heterocyclic chemistry. The molecule includes an imidazole ring, which is a five-membered planar ring with two nitrogen atoms that is common in many biologically active compounds. The presence of a pyrrolone moiety indicates a lactam structure, which is a cyclic amide, and the bromobenzoyl and hydroxy-methoxyphenyl groups suggest potential for varied chemical reactivity and interactions.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazole ring, the attachment of the propyl linker, and the subsequent formation of the pyrrolone core. The bromobenzoyl and hydroxy-methoxyphenyl groups would be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck reactions. The papers provided do not directly describe the synthesis of this exact compound, but they do discuss related heterocyclic chemistry and transformations that could be relevant to its synthesis. For example, the synthesis of imidazo[1,2-a]pyridines and indoles with triethylamine as described in papers and could provide insights into the types of conditions and reagents that might be used in the synthesis of the imidazole portion of the target compound.

Molecular Structure Analysis

The molecular structure of the compound would be expected to show a degree of rigidity due to the presence of aromatic rings and the potential for intramolecular hydrogen bonding. The imidazole ring, being a heteroaromatic compound, would contribute to the electron-rich nature of the molecule, which could be further influenced by the electron-donating and withdrawing effects of the substituents. The papers provided discuss the properties of imidazo[1,5-a]pyridine carbenes and their use as ligands, which could be relevant when considering the electronic properties of the imidazole ring in the target compound.

Chemical Reactions Analysis

The bromobenzoyl group in the compound suggests potential reactivity in further cross-coupling reactions, as bromine is a good leaving group. The hydroxy and methoxy groups could be involved in various reactions, including etherifications, esterifications, and deprotonation reactions to form phenoxides, which are nucleophilic species. The papers do not directly address the reactivity of the specific compound , but they do provide examples of reactions involving similar functional groups, such as the multicomponent reactions discussed in paper and the electrochemically induced transformations in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of multiple aromatic rings would likely result in a relatively high melting point and low solubility in water, while solubility could be increased in organic solvents. The compound's reactivity could include electrophilic and nucleophilic sites, influenced by the imidazole and pyrrolone moieties. The papers provided do not discuss the physical properties of the exact compound but do explore the properties of related heterocyclic compounds, which could be extrapolated to predict the behavior of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Research has shown the synthesis of various heterocyclic compounds like oxazepine, pyrazole, and isoxazole derivatives from reactions involving similar compounds. These compounds are characterized using techniques like FT-IR, NMR, and melting point measurements, suggesting their potential in chemical research and development (Adnan, Hassan, & Thamer, 2014).

Heterocyclic Compound Research

  • Investigations into the synthesis of imidazole and pyrrole derivatives have demonstrated the formation of various heterocyclic compounds. These include studies on the synthesis of pyrrole analogues of bifonazole with potent antifungal activities, highlighting the potential medicinal and pharmaceutical applications of these compounds (Massa et al., 1988).

Novel Compound Development

  • Research has also been conducted on the development of novel benzofuran-transition metal complexes. These studies have shown significant antiviral activities against HIV, indicating the potential of these compounds in antiviral therapy (Galal et al., 2010).

Application in Antimicrobial Studies

  • There has been significant research into the synthesis of new imidazole bearing isoxazole derivatives with demonstrated antimicrobial activity. This suggests a possible application of these compounds in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Eigenschaften

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3O5/c1-33-19-13-16(5-8-18(19)29)21-20(22(30)15-3-6-17(25)7-4-15)23(31)24(32)28(21)11-2-10-27-12-9-26-14-27/h3-9,12-14,21,29-30H,2,10-11H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGDNWLVPSJPMF-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-imidazol-1-yl)propyl)-4-(4-bromobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1H-pyrrol-2(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.